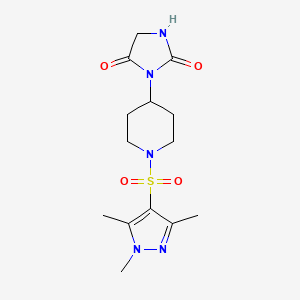

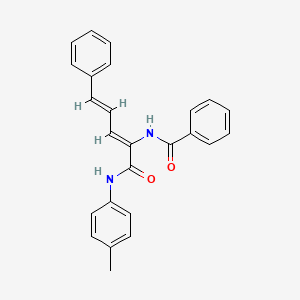

![molecular formula C9H7F3N2O B2469112 N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide CAS No. 1548595-54-5](/img/structure/B2469112.png)

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Molecular Interactions Studies

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide has been studied for its interactions at the molecular level. Research has explored the density, viscosity, and ultrasonic velocity of this compound in ethanol solutions at various temperatures. These studies help in understanding the molecular interactions and the nature of solute impact on solvent structure (Tekade et al., 2015).

Synthesis of Quinolines and Related Compounds

This compound plays a role in the synthesis of quinolines and related fused pyridines. The Vilsmeier formylation process involving tertiary and secondary enamides, including N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide, leads to the creation of 2-pyridones and 2-chloropyridines, highlighting its utility in chemical synthesis (Hayes & Meth–Cohn, 1979).

Modification of Biologically Active Compounds

Research has investigated the modification of biologically active compounds using fragments of this chemical. An approach was suggested to modify γ-carbolines with 2-trifluoromethylimidazo[1,2-a]pyridin-3-ylpropionamide fragments, indicating the compound's potential in modifying the structure and activity of biological molecules (Bachurin et al., 2013).

Intermediate in Polysubstituted Pyrroles and Pyridines Synthesis

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide has been used as an intermediate in the synthesis of polysubstituted pyrroles and pyridines. This demonstrates its importance in the creation of complex chemical structures for various applications (Cacchi et al., 2008).

Trifluoromethylation of Enamides

The compound has been involved in studies focusing on C(sp2)-H trifluoromethylation of enamides. This process is crucial for accessing trifluoromethylated isoindolinones, isoquinolinones, 2-pyridinones, and other heterocycles, highlighting its role in the development of new chemical entities (Krishnamurti et al., 2018).

Propiedades

IUPAC Name |

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-2-8(15)14-6-3-4-7(13-5-6)9(10,11)12/h2-5H,1H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGURIZFYPUSJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CN=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

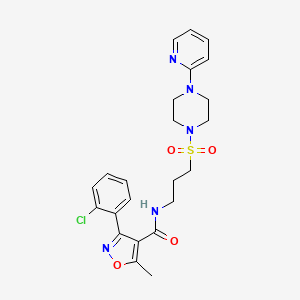

![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide](/img/structure/B2469031.png)

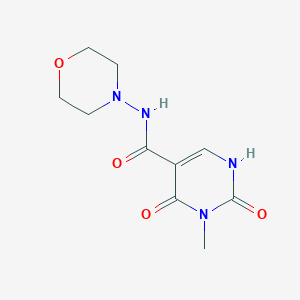

![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)

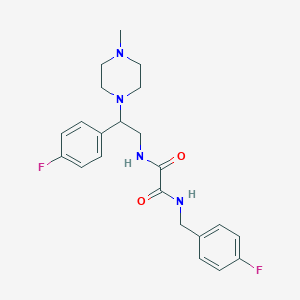

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2469035.png)

![3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2469036.png)

![2-[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2469039.png)

![5-(3,4-Dichlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B2469040.png)

![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2469044.png)